molecular formula C14H17N B1211648 N-Methyl-N-propargyl-2-aminotetralin CAS No. 96333-07-2

N-Methyl-N-propargyl-2-aminotetralin

Cat. No.: B1211648
CAS No.: 96333-07-2
M. Wt: 199.29 g/mol
InChI Key: RMYGVMSRTANHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Propargylamine-Containing Compounds and Monoamine Oxidase Inhibitors

N-Methyl-N-propargyl-2-aminotetralin belongs to the chemical class of propargylamines. A defining feature of these molecules is the propargyl group (a prop-2-yn-1-yl functional group) attached to a nitrogen atom. This structural motif is of significant interest in medicinal chemistry because it is present in a number of potent, mechanism-based inhibitors of monoamine oxidase (MAO) enzymes. nih.gov

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine (B1679862). drugbank.com They exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. The inhibition of MAO, particularly MAO-B, can increase the levels of dopamine in the brain, a strategy employed in the management of Parkinson's disease. nih.govdrugbank.com

Compounds containing a propargylamine (B41283) group, such as this compound, are investigated for their ability to act as MAO inhibitors. nih.govnih.gov The propargylamine moiety is often essential for the irreversible inhibition of the enzyme, where it forms a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor after being activated by the enzyme itself. nih.gov

Historical Overview of Initial Research and Discovery

Initial academic research into N-methyl,N-propargyl-2-aminotetralin and its derivatives emerged from the exploration of novel compounds with potential dual activity as both dopamine agonists and monoamine oxidase inhibitors. A 1987 study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of mono- and dihydroxylated N-methyl,N-propargyl-2-aminotetralins. nih.gov

The investigation aimed to understand how hydroxylation of the aromatic ring would affect the compound's interaction with dopamine receptors and its ability to inhibit MAO. nih.gov The research found that the non-hydroxylated parent compound, this compound, was a potent MAO inhibitor. However, the addition of hydroxyl groups to the tetralin ring tended to reduce MAO inhibitory activity while increasing dopamine agonist properties. nih.gov Specifically, the 7-hydroxy analogue was the most potent MAO inhibitor among the hydroxylated compounds studied, whereas the catechol (dihydroxy) structures showed the strongest dopamine agonistic effects, comparable to the established agonist apomorphine (B128758) in certain assays. nih.gov

This foundational research concluded that within the N-methyl,N-propargyl-2-aminotetralin series, it was challenging to combine a high degree of both MAO inhibitory and dopamine agonistic activity into a single analogue. nih.gov The study highlighted a structure-activity relationship where MAO inhibition predominated in the monohydroxy structures, while dopamine agonism was the more dominant effect for the catecholic compounds. nih.gov

Table 1: Summary of Activities for this compound Analogues This table is based on findings from early research into the compound series.

Compound AnaloguePredominant ActivityNotes
This compound (Parent Compound) Potent MAO InhibitionThe non-hydroxylated base structure. nih.gov
7-OH-N-Methyl-N-propargyl-2-aminotetralin MAO InhibitionMost potent MAO inhibitor among the hydroxylated analogues tested. nih.gov
5,6-Dihydroxy-N-Methyl-N-propargyl-2-aminotetralin Dopamine AgonismPotency comparable to apomorphine in specific binding assays. nih.gov
6,7-Dihydroxy-N-Methyl-N-propargyl-2-aminotetralin Dopamine AgonismPotency comparable to apomorphine in specific binding assays. nih.gov

Structural Analogy to Established Pharmacological Agents (e.g., Selegiline (B1681611), Rasagiline (B1678815), Deprenyl)

The scientific interest in this compound is partly due to its structural resemblance to well-established MAO-B inhibitors used clinically. wikipedia.orgwikipedia.orgclinpgx.org The key agents for comparison are Selegiline (also known as L-deprenyl) and Rasagiline. nih.govdrugbank.com

Shared Propargylamine Moiety: The most critical common feature is the N-propargyl group. This functional group is fundamental to the mechanism of irreversible MAO inhibition for both selegiline and rasagiline. nih.gov

Selegiline (L-deprenyl): Chemically, selegiline is (R)-(-)-N,2-dimethyl-N-2-propynylphenethylamine. drugs.com this compound can be conceptualized as a semi-rigid, ring-closed analogue of selegiline. nih.gov While selegiline has a flexible phenethylamine (B48288) backbone, the aminotetralin structure of the title compound incorporates this into a more constrained bicyclic system.

Rasagiline: Rasagiline is (R)-N-propargyl-1-aminoindan. wikipedia.org Its structure is based on an aminoindan core. This compound can be considered a six-membered ring analogue of rasagiline, where the five-membered indan (B1671822) ring system is expanded to the six-membered tetralin ring. nih.gov

These structural relationships make this compound a valuable tool for probing the structural requirements of the MAO active site.

Table 2: Structural Comparison of Propargylamine MAO Inhibitors

CompoundCore StructureChemical FormulaKey Structural Feature
This compound TetralinC₁₄H₁₇N lookchem.comBicyclic system with a six-membered amine-containing ring. nih.govnih.gov
Selegiline (L-deprenyl) PhenethylamineC₁₃H₁₇N nih.govAcyclic, flexible phenethylamine backbone. wikipedia.orgnih.gov
Rasagiline AminoindanC₁₂H₁₃N chemspider.comBicyclic system with a five-membered amine-containing ring. wikipedia.orgdrugbank.com

Rationale for Continued Academic Investigation of the Compound

Continued academic investigation into this compound and related structures is driven by several factors within medicinal chemistry and pharmacology. The primary rationale is the ongoing search for novel therapeutic agents, particularly for neurodegenerative disorders like Parkinson's disease, where enhancing dopaminergic activity and preventing dopamine metabolism are key goals. nih.gov

The research into this class of compounds allows scientists to explore the effects of structural modifications on pharmacological activity. For example, a 2022 study on the related compound N-propargylamine-2-aminotetralin (2-PAT), which lacks the N-methyl group, found that it was a 20-fold more potent inhibitor of MAO-A than MAO-B. nih.gov This finding is significant because selegiline and rasagiline are valued for their selectivity for MAO-B. nih.gov The high MAO-A potency of the N-desmethyl analogue (2-PAT) illustrates how subtle structural changes to the aminotetralin scaffold can dramatically shift isoform selectivity. nih.gov

Furthermore, the dual activity profile of hydroxylated analogues as both MAO inhibitors and dopamine agonists, even if not perfectly balanced, provides a template for designing multi-target ligands. nih.gov Such compounds could, in theory, offer a more comprehensive therapeutic effect from a single molecule. Therefore, this compound and its derivatives remain valuable research subjects for understanding enzyme-inhibitor interactions and for the rational design of new central nervous system agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96333-07-2

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H17N/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-7,14H,8-11H2,2H3

InChI Key

RMYGVMSRTANHJY-UHFFFAOYSA-N

SMILES

CN(CC#C)C1CCC2=CC=CC=C2C1

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C2C1

Synonyms

N-0425
N-methyl-N-propargyl-2-aminotetralin
N-methyl-N-propargyl-2-aminotetralin hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes for N-Methyl-N-propargyl-2-aminotetralin and Analogues

Strategies for Racemic Synthesis

A common and direct approach to the racemic form of this compound involves a two-step N-alkylation of 2-aminotetralin. This can be achieved by first introducing the methyl group, followed by the propargyl group, or vice versa.

One plausible pathway begins with the reductive amination of 2-tetralone. This reaction, when carried out with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), yields N-methyl-2-aminotetralin masterorganicchemistry.com. The subsequent step is the propargylation of the secondary amine. This is typically accomplished by treating N-methyl-2-aminotetralin with propargyl bromide or a related propargyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction clockss.orgresearchgate.net.

Alternatively, the synthesis can commence with the propargylation of 2-aminotetralin, followed by methylation. The reaction conditions for these alkylation steps are crucial to avoid undesirable side reactions, such as over-alkylation.

A three-component coupling reaction, a variation of reductive amination, could also be envisioned for a more convergent synthesis. This would involve the reaction of 2-tetralone with a mixture of methylamine and propargylamine (B41283) in the presence of a suitable reducing agent. However, controlling the selectivity of such a reaction to favor the desired tertiary amine can be challenging.

Starting Material Reagents Intermediate Final Product
2-Tetralone1. Methylamine, NaBH3CN2. Propargyl bromide, BaseN-Methyl-2-aminotetralinThis compound
2-Aminotetralin1. Propargyl bromide, Base2. Methyl iodide, BaseN-Propargyl-2-aminotetralinThis compound

Approaches to Enantioselective Synthesis (Conceptual)

The development of enantiomerically pure this compound is of significant interest due to the stereospecific nature of its biological targets. Conceptually, several strategies can be employed to achieve this.

One approach involves the asymmetric synthesis of the chiral 2-aminotetralin precursor. This can be accomplished through various methods, including the use of chiral catalysts or auxiliaries. For instance, an asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene has been reported, starting from 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate. This multi-step synthesis proceeds with high optical purity. A similar strategy could be adapted for the synthesis of the enantiomerically pure 2-aminotetralin core.

Another conceptual pathway is the enantioselective reductive amination of 2-tetralone. This can be achieved using a chiral reducing agent or a chiral catalyst in the presence of a hydride source. While this method can be effective, achieving high enantioselectivity can be challenging and often requires careful optimization of reaction conditions.

Furthermore, resolution of racemic 2-aminotetralin or a suitable intermediate can be employed. This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer.

Development of Novel Synthetic Pathways for the Tetralin Scaffold

Recent advancements in organic synthesis have led to the development of novel methods for constructing the tetralin scaffold, which could be applied to the synthesis of this compound and its analogues.

One innovative approach involves a nitrogen deletion/Diels-Alder cascade reaction. This method utilizes isoindoline as a starting material, which upon treatment with a nitrogen deletion reagent, forms an in-situ ortho-xylylene intermediate. This intermediate can then undergo a Diels-Alder reaction with a suitable dienophile to construct the tetralin ring system. This strategy offers a unique disconnection for the synthesis of substituted tetralins.

Another modern technique is the cyclative C(sp3)−H/C(sp2)−H coupling reaction of free aliphatic acids. This palladium-catalyzed reaction allows for the direct formation of the tetralin ring from a suitably substituted aliphatic acid, providing a concise and efficient route to this important structural motif.

Preparation of Hydroxylated and Other Substituted Analogues for Structure-Activity Studies

To explore the structure-activity relationships of this compound, a variety of hydroxylated and other substituted analogues have been synthesized. The position and nature of the substituents on the aromatic ring can significantly influence the pharmacological profile of the compound.

The synthesis of these analogues generally follows similar routes to the parent compound, starting from appropriately substituted 2-tetralones. For example, the synthesis of 5-hydroxy-6-methyl-2-aminotetralin derivatives has been reported, starting from 5-methoxy-6-methyl-2-tetralone. This key intermediate allows for the introduction of the amino group at the 2-position, followed by demethylation to reveal the free hydroxyl group.

Similarly, the synthesis of other hydroxylated 2-aminotetralin derivatives has been described, often for the purpose of investigating their potential as irreversible labels for dopamine (B1211576) receptors. These syntheses typically involve the preparation of the corresponding hydroxylated 2-tetralone precursors, which are then converted to the desired aminotetralins.

Analogue Key Synthetic Intermediate
5-Hydroxy-6-methyl-2-aminotetralin derivatives5-Methoxy-6-methyl-2-tetralone
Various hydroxylated 2-aminotetralinsCorresponding hydroxylated 2-tetralones

Chemoenzymatic Methods in the Synthesis of Related Chiral Amines (Methodological Parallel)

Chemoenzymatic methods offer a powerful approach to the synthesis of chiral amines, and these techniques can be conceptually applied to the preparation of enantiomerically pure this compound.

One such method is dynamic kinetic resolution (DKR). This process combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For example, the DKR of primary amines, including 1,2,3,4-tetrahydro-1-naphthylamine, has been successfully achieved using a combination of a racemization catalyst and an enzyme like Candida antarctica lipase B. This approach allows for the conversion of a racemic mixture into a single enantiomer of a derivatized product in high yield and enantiomeric excess.

Another relevant biocatalytic method is the use of imine reductases (IREDs) for the enantioselective reductive amination of ketones. Metagenomic IREDs have been employed for the reductive coupling of 2-tetralones with various primary amines, affording chiral 2-aminotetralin derivatives in high yields and with excellent enantioselectivity. This biocatalytic approach provides a direct and efficient route to chiral 2-aminotetralin precursors.

These chemoenzymatic strategies highlight the potential for developing more sustainable and efficient routes to enantiomerically pure this compound and its analogues.

Mechanism of Action and Molecular Interactions

Monoamine Oxidase (MAO) Inhibition Profile

N-Methyl-N-propargyl-2-aminotetralin belongs to a class of compounds known as propargylamines, which are recognized for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov These enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the metabolism of monoamine neurotransmitters. mdpi.com Inhibition of MAO, particularly MAO-B, can prevent the breakdown of dopamine (B1211576), a mechanism utilized in the therapy for Parkinson's disease. nih.gov

Studies on a series of N-methyl,N-propargyl-2-aminotetralins have investigated their in vitro inhibitory activity against both MAO-A and MAO-B. nih.gov Research indicates that the inhibitory potency of these compounds is significantly influenced by the substitution pattern on the aromatic ring. nih.gov For instance, hydroxylation of the aromatic ring was found to reduce MAO inhibition. nih.gov Among hydroxylated analogues, the 7-hydroxy derivative was identified as the most potent inhibitor in in vitro experiments. nih.gov

A closely related analogue, the N-desmethyl compound N-propargylamine-2-aminotetralin (2-PAT), has been studied for its in vitro human MAO inhibition properties. nih.gov In these studies, 2-PAT demonstrated a 20-fold higher potency for inhibiting MAO-A compared to MAO-B. nih.gov

Table 1: In Vitro MAO Inhibitory Potency of N-propargylamine-2-aminotetralin (2-PAT) Data for the N-desmethyl analogue of the title compound.

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-B/MAO-A)Source
N-propargylamine-2-aminotetralin (2-PAT)0.72114.6~20.2 nih.gov

The selectivity of propargylamine (B41283) inhibitors for MAO-A versus MAO-B is a critical aspect of their pharmacological profile and is often determined by the initial, reversible binding of the inhibitor to the enzyme's active site. mdpi.com For many MAO inhibitors, the individual enantiomers of a racemic mixture exhibit different potencies and selectivities. For example, the clinical MAO-B inhibitors selegiline (B1681611) and rasagiline (B1678815) are specific (R)-enantiomers. nih.gov

For the N-desmethyl analogue, N-propargylamine-2-aminotetralin (2-PAT), the racemic mixture was found to be significantly more selective for MAO-A. nih.gov While specific data on the individual enantiomers of this compound is not detailed in the provided sources, the principle that initial reversible binding determines selectivity holds true for this class of inhibitors. mdpi.com The structural features of the compound, including the orientation of the propargyl group and other substituents, influence its fit within the distinct active sites of MAO-A and MAO-B. dntb.gov.ua

Kinetic studies help to distinguish between reversible inhibitors, which bind non-covalently to the enzyme, and irreversible inhibitors, which typically form a covalent bond. rsc.org Propargylamines are generally known as mechanism-based irreversible inhibitors. nih.govmdpi.com

Dialysis studies performed on the related compound N-propargylamine-2-aminotetralin (2-PAT) revealed a mixed kinetic profile. nih.gov It was found to be a reversible inhibitor of MAO-A, while it acted as an inactivator of MAO-B. nih.gov This suggests that while it binds non-covalently to MAO-A, it likely undergoes a chemical reaction that leads to the inactivation of MAO-B. nih.gov The irreversible nature of inhibition for many propargylamines is confirmed by the time-dependent onset of inhibition that is not reversed by dialysis. mdpi.com

The irreversible inhibition of MAO-B by propargylamines is a well-characterized mechanism-based process. nih.govmdpi.com This process involves the inhibitor first binding to the enzyme's active site. semanticscholar.org The enzyme then catalyzes the oxidation of the propargylamine, which generates a highly reactive intermediate species, typically an allenyl imine. semanticscholar.orgresearchgate.net

This reactive intermediate subsequently forms a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) co-factor, a crucial component of the enzyme's catalytic machinery. mdpi.comsemanticscholar.org This covalent modification, or adduct formation, permanently inactivates the enzyme. nih.govresearchgate.net This mechanism is shared by established MAO-B inhibitors like selegiline and rasagiline. nih.govmdpi.com The formation of this covalent adduct can be observed directly through changes in the FAD cofactor's spectrum. mdpi.com The initial binding orientation of the inhibitor within the active site is critical for this process to occur efficiently. semanticscholar.org

Dopamine Receptor Agonistic Properties

In addition to MAO inhibition, certain N-methyl,N-propargyl-2-aminotetralin derivatives have been investigated for their ability to act as dopamine receptor agonists. nih.gov The dopaminergic system is fundamental in modulating motor and cognitive behaviors, and dopamine receptors are key targets for various neurological conditions. nih.gov

Ligand binding studies are used to determine the affinity of a compound for a specific receptor. In the case of N-methyl,N-propargyl-2-aminotetralin derivatives, their ability to interact with dopamine receptors has been assessed by measuring their capacity to displace a radiolabeled agonist, such as [³H]N-propylnorapomorphine ([³H]NPA), from binding sites in rat striatal homogenates. nih.gov

These studies revealed that the dopamine agonist activity was most prominent in catecholic (dihydroxylated) analogues. nih.gov Specifically, the 5,6- and 6,7-dihydroxylated N-methyl,N-propargyl-2-aminotetralins were found to be equipotent with apomorphine (B128758) in displacing [³H]NPA. nih.gov In contrast, monohydroxylated versions of the compound were less active in this regard. nih.gov This suggests that it is challenging to combine a high degree of both MAO inhibitory activity and potent dopamine agonistic effects within a single 2-aminotetralin structure, as the former is more pronounced in monohydroxy structures and the latter in catecholic ones. nih.gov

Functional Characterization of Postsynaptic Dopamine Receptor Stimulation

The functional activity of this compound derivatives at postsynaptic dopamine receptors has been investigated through behavioral and neurochemical studies. Research on hydroxylated analogues provides significant insight into this activity. In animal models, the stimulation of postsynaptic dopamine receptors is often assessed by observing specific behaviors, such as stereotypy in rats, and the ability to reverse drug-induced hypomotility (reduced movement).

Studies have shown that dihydroxylated (catecholic) analogues of N-methyl,N-propargyl-2-aminotetralins are effective at inducing stereotyped behaviors and reversing the hypomotility caused by reserpine. nih.gov While these catecholic compounds demonstrated potent activity, they were found to be less active than the benchmark dopamine agonist, apomorphine. nih.gov In contrast, monohydroxylated versions of the compound were less active in these behavioral tests, indicating that the dopamine agonistic effect is predominant for the catecholic structures. nih.gov

This dopamine agonist activity is also supported by neurochemical findings, where these compounds led to decreased levels of homovanillic acid (HVA), a major dopamine metabolite, in the striatum. nih.gov The balance between dopamine agonistic effects (which decrease the dopamine metabolite 3-methoxytyramine, or 3-MT) and MAO inhibitory activity (which increases 3-MT) further characterizes the compound's profile. nih.gov

Functional Dopamine Agonist Activity of this compound Analogues

Analogue Type Behavioral Outcome (Postsynaptic Stimulation) Relative Potency
Dihydroxylated (Catecholic)Induces stereotypy; Reverses reserpine-induced hypomotility. nih.govMore potent than monohydroxy analogues, but less potent than apomorphine. nih.gov
MonohydroxylatedLess active in stimulating postsynaptic dopamine receptor-mediated behaviors. nih.govDopamine agonist effect is less predominant compared to MAO inhibitory activity. nih.gov

Neurotransmitter Transporter Inhibition: Dopamine and Noradrenaline Uptake

This compound (also known as MAPA) is recognized as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine (B1679862) (noradrenaline) transporter (NAT). biosynth.com This action prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to postsynaptic receptors. Research has demonstrated that MAPA inhibits the uptake of dopamine in the rat striatum following its administration. biosynth.com

While the compound is identified as a DAT and NAT inhibitor, specific quantitative measures of its binding affinity and inhibitory potency, such as IC₅₀ or Kᵢ values, are not extensively detailed in the available scientific literature.

Inhibition Profile for Neurotransmitter Transporters

Transporter Compound Reported Activity Quantitative Data (IC₅₀/Kᵢ)
Dopamine Transporter (DAT)This compoundInhibitor. biosynth.comNot specified in reviewed literature.
Norepinephrine Transporter (NAT)This compoundInhibitor. biosynth.comNot specified in reviewed literature.

Computational Chemistry and Molecular Modeling Studies of Enzyme-Ligand Interactions

Computational modeling and molecular docking studies of propargylamine-containing molecules, which are structurally related to this compound, have provided significant insights into their interaction with the enzyme monoamine oxidase B (MAO-B). These studies reveal how these inhibitors fit within the active site of the enzyme. The binding site of MAO-B features a hydrophobic cavity where the inhibitor is positioned.

Key Amino Acid Residues in MAO-B Active Site for Propargylamine Inhibitor Binding

Amino Acid Residue Location/Role in Active Site Type of Interaction
Tyr326 Part of the hydrophobic substrate cavity.Stabilizes ligand via hydrophobic and potential π-π interactions.
Tyr435 Part of the hydrophobic substrate cavity.Stabilizes ligand via hydrophobic and potential π-π interactions.
Gln206 Near the active site entrance.Contributes to the overall shape and electrostatics of the binding pocket.
Cys172 Within the active site.Contributes to the hydrophobic environment.
Flavin-adenine dinucleotide (FAD) Covalently bound cofactor.Forms a covalent adduct with the inhibitor's propargyl group.

Crystallographic Insights from Related MAO-Inhibitor Complexes

X-ray crystallography studies of MAO-B in complex with related irreversible propargylamine inhibitors, such as selegiline and rasagiline, have provided a definitive structural basis for their mechanism of action. These studies offer a precise model for how this compound likely binds to and inactivates the enzyme.

The crystal structures reveal that the inhibition mechanism involves the formation of a covalent bond between the inhibitor and the flavin-adenine dinucleotide (FAD) cofactor of MAO-B. Specifically, the terminal carbon of the inhibitor's N-propargyl group forms a covalent adduct with the N5 atom of the FAD isoalloxazine ring. This irreversible binding permanently inactivates the enzyme.

The structures of MAO-B complexed with inhibitors like rasagiline show that the inhibitor's ring system (an indan (B1671822) ring in the case of rasagiline) is positioned deep within a hydrophobic substrate cavity at the back of the active site. This orientation is stabilized by hydrophobic interactions with surrounding amino acid residues, including Tyr326. This precise positioning aligns the propargyl group correctly for its covalent reaction with the FAD cofactor. The active site also contains several ordered water molecules that can form hydrogen bonds with the inhibitor, further stabilizing the complex.

Structural Features of MAO-B and Propargylamine Inhibitor Complexes from Crystallography

Structural Feature Description
Inhibitor Binding Site A predominantly hydrophobic cavity composed of two parts: an entrance cavity and a deeper substrate cavity.
Covalent Adduct Formation The inhibitor's propargyl group forms an irreversible covalent bond with the N5 atom of the FAD cofactor.
Inhibitor Orientation The core ring structure of the inhibitor (e.g., indan or tetralin) resides in the hydrophobic substrate cavity.
Key Residue Interaction The side chain of Tyr326 can shift slightly to accommodate the inhibitor, contributing to binding.
Role of Water Molecules Ordered water molecules within the active site can form hydrogen bonds, helping to stabilize the inhibitor-enzyme complex.

Pharmacological Profile in Preclinical Models

In Vitro and Ex Vivo Assessment of MAO Inhibition in Rat Brain Homogenates and Other Tissues

Studies on a series of mono- and dihydroxylated N-methyl,N-propargyl-2-aminotetralins have demonstrated their ability to inhibit monoamine oxidase (MAO). nih.gov The potency of MAO inhibition was found to be influenced by the hydroxylation of the aromatic ring, with hydroxylation generally reducing the inhibitory activity. nih.gov Among the hydroxylated derivatives, the 7-hydroxy analogue was identified as the most potent inhibitor in both in vitro and ex vivo experiments. nih.gov

A closely related compound, N-propargylamine-2-aminotetralin (2-PAT), which can be viewed as a semi-rigid N-desmethyl ring-closed analogue of selegiline (B1681611), has also been evaluated for its MAO inhibitory properties. nih.gov In vitro studies using human MAO enzymes revealed that 2-PAT is a more potent inhibitor of MAO-A than MAO-B. nih.gov Specifically, dialysis studies indicated that 2-PAT acts as a reversible inhibitor of MAO-A, while it functions as an inactivator of MAO-B. nih.gov

In Vivo Neuropharmacological Studies in Rodent Models

In vivo studies in rodents have been crucial in elucidating the neuropharmacological effects of this class of compounds, particularly their impact on brain chemistry and behavior.

Monoamines like dopamine (B1211576) and noradrenaline are key neurotransmitters involved in numerous brain functions. nih.govnih.govwikipedia.orgresearchgate.net Their levels are tightly regulated, in part, by the enzyme monoamine oxidase. wikipedia.org The administration of N-methyl,N-propargyl-2-aminotetralin analogues has been shown to affect the levels of dopamine metabolites in the striatum of rats. nih.gov Decreased levels of homovanillic acid (HVA) were observed, reflecting dopamine agonistic activity. nih.gov Conversely, the effects on 3-methoxytyramine (3-MT) levels indicated a balance between dopamine agonism, which tends to decrease 3-MT, and MAO inhibition, which tends to increase it. nih.gov This dual activity suggests a complex interaction with the dopaminergic system. nih.gov

The dopaminergic activity of these compounds has been further characterized through behavioral models in rodents. nih.gov The ability to induce stereotypy in rats and to reverse reserpine-induced hypomotility in mice are both considered indicators of postsynaptic dopamine receptor stimulation. nih.gov Reserpine is known to deplete monoamines, leading to a state of akinesia or hypokinesia. nih.govnih.govuni-freiburg.deresearchgate.netresearchgate.net Studies showed that catecholic (dihydroxylated) analogues of N-methyl,N-propargyl-2-aminotetralin were more potent than the monohydroxy analogues in these behavioral tests, although they were significantly less active than the reference dopamine agonist, apomorphine (B128758). nih.gov This suggests that while these compounds possess dopamine agonistic properties, their primary mechanism may be dominated by MAO inhibition, particularly in the monohydroxy structures. nih.gov

Comparative Preclinical Efficacy Analysis with Reference MAO Inhibitors

When evaluating new MAO inhibitors, a comparison with established drugs such as selegiline and rasagiline (B1678815) is standard. nih.govfrontiersin.org Selegiline and rasagiline are selective, irreversible inhibitors of MAO-B. nih.govfrontiersin.orgnih.govmdpi.com N-propargylamine-2-aminotetralin (2-PAT) can be considered a structural analogue of both rasagiline and selegiline. nih.gov However, unlike the MAO-B selectivity of selegiline and rasagiline, 2-PAT demonstrates a 20-fold preference for inhibiting MAO-A in vitro. nih.gov Furthermore, its mechanism differs, being a reversible inhibitor of MAO-A and an irreversible inactivator of MAO-B. nih.gov This profile distinguishes it from reference MAO-B inhibitors, which are typically irreversible for MAO-B. nih.govfrontiersin.org A meta-analysis of existing MAO-B inhibitors found that selegiline, rasagiline, and safinamide (B1662184) were all effective compared to placebo when used as monotherapy. nih.gov

Investigations into the Tyramine (B21549) Pressor Response as an In Vivo Probe for MAO Isoform Selectivity

The tyramine pressor response is a classic in vivo method used to assess the degree of MAO-A inhibition in the body. frontiersin.orgjohnshopkins.edu Inhibition of MAO-A in the gastrointestinal tract and liver prevents the breakdown of dietary tyramine, leading to its accumulation and a subsequent increase in blood pressure. frontiersin.org This "cheese effect" is a significant concern for non-selective and MAO-A selective inhibitors. nih.gov Studies have shown a strong correlation between the potentiation of tyramine pressor sensitivity and the inhibition of MAO-A. johnshopkins.edu For instance, the MAO-A inhibitor clorgyline produces a much greater enhancement of the tyramine pressor response compared to the MAO-B inhibitor deprenyl (B1670267) (selegiline). johnshopkins.edu While this method is well-established for determining in vivo MAO-A inhibition, specific data on the use of the tyramine pressor response to evaluate N-Methyl-N-propargyl-2-aminotetralin or its direct analogues is not prominently available in the reviewed literature. However, the finding that the related compound 2-PAT is a reversible MAO-A inhibitor suggests it would be less likely to cause significant tyramine-induced side effects compared to irreversible MAO-A inactivators. nih.gov

Structure Activity Relationship Sar Studies

Impact of Aromatic Ring Hydroxylation on MAO Inhibitory Potency and Dopamine (B1211576) Agonistic Activity

The substitution of hydroxyl groups on the aromatic ring of N-Methyl-N-propargyl-2-aminotetralin significantly modulates the balance between its monoamine oxidase (MAO) inhibitory and dopamine (DA) agonistic properties. Research indicates that hydroxylation of the aromatic ring generally leads to a reduction in MAO inhibitory activity nih.gov.

A study comparing mono- and dihydroxylated analogues demonstrated that the MAO inhibitory effect was most prominent in the monohydroxylated structures, whereas the dopamine agonistic activity was predominant in the catecholic (dihydroxylated) compounds nih.gov. Among the hydroxylated derivatives, the 7-hydroxy analogue was identified as the most potent MAO inhibitor in both in vitro and ex vivo experiments nih.gov. Conversely, the dihydroxylated analogues, specifically the 5,6-OH and 6,7-OH catecholic structures, displayed potent dopamine agonistic activity, comparable to apomorphine (B128758) in their ability to displace specific binding agents from rat striatal homogenates nih.gov.

This divergence in activity suggests that the catechol-like structure is crucial for significant dopamine receptor interaction, while MAO inhibition is more favored in less hydroxylated forms. These findings highlight the difficulty in designing a single 2-aminotetralin analogue that combines a high degree of both MAO inhibitory and DA agonistic activity nih.gov.

Compound TypePrimary Pharmacological ActivityKey Research Finding
Monohydroxylated Analogues (e.g., 7-OH)MAO InhibitionThe 7-OH analogue is the most potent MAO inhibitor among hydroxylated derivatives nih.gov.
Dihydroxylated (Catecholic) AnaloguesDopamine AgonismEquipotent with apomorphine in displacing [3H]NPA from rat striatal homogenates nih.gov.

Role of Stereochemistry on MAO Isoform Selectivity and Overall Pharmacological Potency

Stereochemistry is a critical determinant of the pharmacological profile of this compound (also referred to as N-0425), particularly concerning its selectivity for MAO-A and MAO-B isoforms. The compound's enantiomers exhibit distinct inhibitory profiles nih.gov.

In in-vitro studies using rat brain homogenates, the racemic mixture ((+/-)-N-0425) and the levorotatory enantiomer ((-)-N-0425) were found to inactivate both MAO-A and MAO-B to a similar extent, showing little to no isoform selectivity. In stark contrast, the dextrorotatory enantiomer ((+)-N-0425) demonstrated significant selectivity, being approximately 10 times more potent at inhibiting MAO-B than MAO-A nih.gov. Despite its MAO-B selectivity, (+)-N-0425 was found to be almost three times less active than (-)-deprenyl in inactivating MAO-B nih.gov.

Ex-vivo experiments further confirmed this selectivity. Both the racemic mixture and the (+)-enantiomer could almost completely inhibit rat striatal MAO-B activity within two hours of administration. However, the inactivation of MAO-A was significantly slower and less complete nih.gov. This demonstrates that the (R)- or (S)-configuration at the chiral center of the aminotetralin ring profoundly influences the molecule's interaction with the active sites of the MAO isoforms.

StereoisomerMAO-A InhibitionMAO-B InhibitionSelectivity Profile
(+/-)-N-0425 (Racemic)PotentPotentNon-selective nih.gov.
(-)-N-0425PotentPotentNon-selective nih.gov.
(+)-N-0425Less PotentPotentSelective for MAO-B (approx. 10-fold) nih.gov.

Influence of N-Substitution and Alkyl Chain Variations on Biological Activity

The substituents on the nitrogen atom of the 2-aminotetralin scaffold are critical for its MAO inhibitory activity. The presence of both an N-methyl and an N-propargyl group is a key feature for the compound's potent inhibitory action.

Structure-activity relationship studies on a related series of alkyl N-propargylamines revealed the stringent requirements for N-substitution. In that series, the replacement of the N-methyl group with a hydrogen atom (an N-desmethyl analogue), an ethyl group, or a second propargyl group resulted in the complete abolishment of MAO inhibitory activity nih.gov. This finding underscores the essential role of the N-methyl group in conferring potency.

Furthermore, modifications to the propargyl group itself, such as extending the chain to a 3-butynyl group or replacing it with N-cyanomethyl or allyl groups, also destroyed the inhibitory activity nih.gov. This indicates that the propargyl moiety is a specific and necessary pharmacophoric element for the mechanism-based inhibition of MAO. Further alterations, such as attaching an additional methyl or propargyl group to form quaternary ammonium salts, have been shown to drastically reduce MAO-B inhibition while substantially increasing MAO-A inhibition, leading to a complete inversion of selectivity doi.org.

Conformational Analysis and Pharmacophore Elucidation of Aminotetralin Scaffold

The three-dimensional structure of the aminotetralin scaffold and its orientation within the MAO active site are fundamental to its inhibitory function. Conformational analysis of related 2-aminotetralin derivatives shows that the non-aromatic portion of the tetralin ring preferentially adopts half-chair conformations. For the compound to be active, it is believed that the nitrogen substituent should be in a pseudoequatorial position nih.gov.

Pharmacophore models for MAO-B inhibitors help to elucidate the key chemical features required for binding and activity. A successful model for a diverse set of MAO-B inhibitors identified a four-point pharmacophore consisting of two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring mdpi.com. The aminotetralin scaffold fits this model well, with the aromatic ring providing a key hydrophobic and aromatic interaction point.

Molecular docking studies have identified crucial amino acid residues within the MAO-B active site that interact with inhibitors. These include Tyr435, Tyr326, Cys172, and Gln206 mdpi.com. The aromatic ring of the inhibitor typically engages in π-π stacking interactions within a hydrophobic "aromatic cage" formed by residues like Tyr398 and Tyr435, while the propargyl group is positioned to form a covalent adduct with the FAD cofactor, leading to irreversible inhibition.

Design, Synthesis, and Biological Evaluation of Novel Analogues

The SAR data derived from this compound and related compounds have guided the design and synthesis of novel analogues with potentially improved potency and selectivity. Synthetic strategies often involve modifying the substitution pattern on the aromatic ring or altering the groups attached to the amino nitrogen.

For instance, the introduction of various substituents on the aromatic ring, such as halogens or methoxy groups, has been explored to fine-tune electronic and steric properties, thereby influencing receptor affinity and selectivity nih.gov. The synthesis of such analogues allows for a systematic exploration of the chemical space around the core aminotetralin scaffold.

The biological evaluation of these novel analogues typically involves a tiered approach, starting with in vitro assays to determine their potency and selectivity against MAO-A and MAO-B. Promising candidates are then often advanced to ex vivo and in vivo models to assess their neuropharmacological profiles, including their effects on neurotransmitter levels and behavioral outcomes nih.govnih.gov. This iterative process of design, synthesis, and evaluation is crucial for the development of new therapeutic agents targeting monoamine oxidase.

Metabolic Investigations in Preclinical Systems

In Vitro Metabolic Stability and Characterization in Microsomal Systems

Detailed quantitative data on the in vitro metabolic stability of N-Methyl-N-propargyl-2-aminotetralin, such as its half-life and intrinsic clearance in liver microsomes, is not extensively documented in publicly available literature. However, the general behavior of structurally related compounds in such systems provides valuable insights. For instance, compounds with similar structural motifs are known to be substrates for cytochrome P450 (CYP) enzymes present in liver microsomes.

Studies on analogous compounds, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, have shown rapid metabolism in the presence of rat liver microsomes, leading to the formation of hydroxylated derivatives. This suggests that this compound is also likely to undergo significant first-pass metabolism mediated by hepatic enzymes. The primary metabolic reactions anticipated in microsomal incubations include N-demethylation, N-depropargylation, and hydroxylation of the tetralin ring structure.

General concepts of in vitro metabolic stability testing involve incubating the compound with liver microsomes and a cofactor such as NADPH to initiate phase I metabolic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic rate. While specific values for this compound are not available, it is a critical area for future research to predict its in vivo pharmacokinetic profile.

Identification of Major Metabolites in Animal Models

Direct identification of the major metabolites of this compound in animal models has not been explicitly detailed in available research. However, studies on its hydroxylated analogues provide strong inferential evidence for the metabolic pathways at play. Research on a series of mono- and dihydroxylated N-methyl,N-propargyl-2-aminotetralins has been conducted to understand their pharmacological activities. nih.gov This suggests that hydroxylation of the aromatic ring is a significant metabolic route.

Furthermore, investigations into other propargylamine (B41283) compounds, such as pargyline, have identified N-propargylbenzylamine as a major metabolite in rats. This precedent suggests that N-dealkylation is a probable metabolic fate for this compound. Similarly, studies on 5-hydroxy-6-methyl-2-di-n-propylaminotetralin have explored the oxidation of the methyl group, indicating that modifications to the aromatic ring and its substituents are key metabolic transformations. nih.gov

Based on these related studies, the anticipated major metabolites in animal models would likely include:

Hydroxylated derivatives of the tetralin ring.

The N-demethylated metabolite.

The N-depropargylated metabolite.

Conjugated forms of the hydroxylated metabolites (e.g., glucuronides or sulfates).

The following table summarizes potential metabolites based on studies of analogous compounds.

Potential Metabolite Anticipated Precursor Metabolic Reaction Supporting Evidence from Analogous Compounds
Hydroxylated this compoundThis compoundAromatic HydroxylationStudies on mono- and dihydroxylated analogues. nih.gov
N-Propargyl-2-aminotetralinThis compoundN-DemethylationCommon pathway for N-methylated compounds. nih.gov
N-Methyl-2-aminotetralinThis compoundN-DepropargylationKnown pathway for propargylamines.
Conjugated MetabolitesHydroxylated metabolitesGlucuronidation/SulfationCommon phase II metabolic pathway.

Elucidation of Biotransformation Pathways (e.g., N-demethylation, hydroxylation, conjugation)

The biotransformation of this compound is expected to proceed through well-established metabolic pathways for xenobiotics.

Hydroxylation: This is likely a primary route of metabolism, catalyzed by cytochrome P450 enzymes. Hydroxylation can occur at various positions on the aromatic part of the tetralin ring. Studies on synthetic hydroxylated analogues have shown that the position of the hydroxyl group can significantly influence the compound's pharmacological activity. nih.gov

N-Demethylation and N-Depropargylation: The N-methyl and N-propargyl groups are susceptible to oxidative removal by CYP enzymes. N-demethylation is a common metabolic pathway for many pharmaceutical compounds. nih.gov The propargyl group is also a target for metabolism, and its removal would yield N-methyl-2-aminotetralin. The irreversible inhibition of MAO by propargylamines often involves the metabolic activation of the propargyl moiety.

Conjugation: Following phase I metabolism (hydroxylation), the resulting hydroxylated metabolites can undergo phase II conjugation reactions. These reactions, such as glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

The following table outlines the probable biotransformation pathways.

Pathway Enzyme System Description
Aromatic HydroxylationCytochrome P450Addition of a hydroxyl group to the aromatic ring of the tetralin structure.
N-DemethylationCytochrome P450Removal of the methyl group from the nitrogen atom.
N-DepropargylationCytochrome P450Removal of the propargyl group from the nitrogen atom.
ConjugationUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Addition of glucuronic acid or a sulfate (B86663) group to hydroxylated metabolites.

Correlation of Metabolic Profile with Pharmacological Activity and Duration of Action in Preclinical Contexts

The metabolic profile of this compound is intrinsically linked to its pharmacological activity and duration of action. The parent compound exhibits both dopamine (B1211576) agonistic and monoamine oxidase (MAO) inhibitory properties. nih.gov

Metabolism, particularly hydroxylation, has been shown to modulate these activities. A study on hydroxylated analogues of this compound revealed that hydroxylation of the aromatic ring reduces MAO inhibition. nih.gov Specifically, the 7-hydroxy analogue was found to be the most potent MAO inhibitor among the hydroxylated compounds studied. nih.gov This suggests that the parent, non-hydroxylated compound may have a more pronounced MAO inhibitory effect in vivo before it undergoes significant metabolism.

The MAO inhibitory activity is predominant in the monohydroxy structures, while the dopamine agonistic effect is more pronounced in the catecholic (dihydroxylated) compounds. nih.gov This highlights a clear structure-activity relationship that is directly influenced by metabolic hydroxylation. The interplay between these effects is also reflected in neurochemical changes observed in preclinical models, such as alterations in the levels of dopamine metabolites like homovanillic acid (HVA) and 3-methoxytyramine (3-MT). nih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The definitive confirmation of the chemical structure of N-Methyl-N-propargyl-2-aminotetralin is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation in organic chemistry. semanticscholar.org Both ¹H NMR and ¹³C NMR spectra are used to map out the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. rsc.org Advanced two-dimensional NMR experiments can further establish the precise connectivity between atoms. semanticscholar.orgsemanticscholar.org

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of this compound with high accuracy. researchgate.net It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint that can confirm the arrangement of atoms and functional groups within the compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. It measures the absorption of infrared radiation by the sample, which causes vibrations in the chemical bonds. Specific functional groups, such as the C≡C triple bond of the propargyl group and the C-N bond of the amine, absorb at characteristic frequencies, allowing for their confirmation in the final structure.

Table 1: Summary of Spectroscopic Techniques for Structural Elucidation

TechniquePrincipleInformation ObtainedRelevance to this compound
Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Provides a detailed map of the carbon and hydrogen skeleton, including connectivity and chemical environment. rsc.orgConfirms the tetralin ring structure, the N-methyl group, and the N-propargyl group.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Determines the exact molecular weight and provides structural clues from fragmentation patterns. researchgate.netConfirms the molecular formula (C₁₄H₁₇N) and the presence of key structural fragments. lookchem.com
Infrared (IR) SpectroscopyMeasures the absorption of infrared light by molecular bonds.Identifies the presence of specific functional groups.Detects characteristic vibrations for the alkyne (C≡C) and amine (C-N) functional groups.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating this compound from any unreacted starting materials or byproducts of the synthesis, thereby ensuring its purity. rsc.org Furthermore, because the compound is chiral, specialized chromatographic techniques are required to separate its enantiomers and determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for the purification and purity analysis of non-volatile compounds. For this compound, reverse-phase HPLC is typically used, where the compound is passed through a column with a nonpolar stationary phase. Purity is assessed by the presence of a single major peak in the chromatogram. To determine the enantiomeric excess, a chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, causing them to elute at different times.

Gas Chromatography (GC) : GC is suitable for analyzing volatile and thermally stable compounds. semanticscholar.org While the parent amine may be analyzed directly, it is often derivatized to increase its volatility and improve chromatographic performance. nih.gov Similar to HPLC, GC is used for purity assessment. For enantiomeric separation, a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polymer like Chirasil-L-Val, can be employed to resolve the enantiomers. nih.gov

Table 2: Chromatographic Methods for Analysis

TechniqueApplicationPrinciple
High-Performance Liquid Chromatography (HPLC)Purity Assessment & Enantiomeric ExcessSeparation based on partitioning between a liquid mobile phase and a solid stationary phase. Chiral stationary phases enable the separation of enantiomers.
Gas Chromatography (GC)Purity Assessment & Enantiomeric ExcessSeparation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase within a capillary column. nih.gov Chiral columns allow for enantiomer resolution.

Biochemical and Biophysical Assays for Enzyme Activity and Inhibition Quantification

A primary area of research for this compound and its analogues is their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov Biochemical assays are critical for quantifying this inhibitory activity.

These assays typically involve recombinant human MAO-A and MAO-B enzymes to assess isoform selectivity. evotec.commdpi.com The activity of the enzyme is measured by monitoring the rate at which it metabolizes a substrate, such as kynuramine (B1673886) or p-tyramine, to produce a fluorescent or colored product. evotec.combioassaysys.com To determine the inhibitory potency of a compound like this compound, the assay is run with varying concentrations of the inhibitor. The concentration that reduces enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀). mdpi.com A lower IC₅₀ value indicates a more potent inhibitor. For example, in studies of the related compound N-propargylamine-2-aminotetralin, a fluorometric method was used to determine its IC₅₀ values against both MAO-A and MAO-B, revealing its potency and selectivity. nih.gov Dialysis studies may also be performed to determine whether the inhibition is reversible or irreversible. nih.gov

Table 3: Example of MAO Inhibition Data for a Related Compound

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
N-propargylamine-2-aminotetralinHuman MAO-A0.721 nih.gov
Human MAO-B14.6 nih.gov

Microdialysis for In Vivo Neurotransmitter Monitoring in Animal Research

To understand the effects of this compound on brain chemistry in a living system, researchers employ in vivo microdialysis. This technique allows for the continuous sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govresearchgate.net

The procedure involves the stereotaxic implantation of a microdialysis probe, which has a semipermeable membrane at its tip, into a target brain area such as the striatum. researchgate.net The probe is perfused with a physiological solution, and small molecules like dopamine (B1211576), serotonin, and their metabolites diffuse across the membrane into the perfusate, which is then collected for analysis. researchgate.netspringernature.com The collected samples, or dialysates, are typically analyzed by highly sensitive methods like HPLC coupled with electrochemical detection (HPLC-ECD). amuzainc.com This approach allows researchers to measure basal neurotransmitter levels and to observe dynamic changes in these levels following the administration of a compound. nih.gov Studies on related compounds have used this method to correlate dopamine agonistic and MAO inhibitory activities with changes in the levels of dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov

Table 4: Key Features of In Vivo Microdialysis Experiments

Experimental AspectDescriptionPurpose
Probe ImplantationA small microdialysis probe is surgically placed into a specific brain region (e.g., striatum, prefrontal cortex). nih.govTo target the brain circuit of interest.
Perfusion & SamplingThe probe is continuously perfused with a sterile physiological solution at a low flow rate. researchgate.netTo collect samples of the extracellular fluid containing neurotransmitters.
Dialysate AnalysisCollected samples are analyzed using sensitive techniques like HPLC-ECD. amuzainc.comTo quantify the concentration of specific neurotransmitters (e.g., dopamine) and their metabolites.
Data InterpretationChanges in neurotransmitter levels are measured over time after compound administration.To determine the neurochemical effects of the compound in a living animal.

Future Directions in Academic Research

Exploration of Additional Pharmacological Targets and Potential for Polypharmacology

While the primary activities of N-Methyl-N-propargyl-2-aminotetralin are centered on MAO inhibition and dopamine (B1211576) receptor agonism, the exploration of its broader pharmacological profile is a burgeoning area of research. nih.gov The concept of polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as a potential advantage in treating complex multifactorial diseases.

Future studies will likely investigate the interaction of MPAT and its derivatives with other neurotransmitter systems and intracellular signaling pathways. For instance, some tetralin derivatives have been shown to possess anticholinesterase activity, a property relevant to Alzheimer's disease treatment. nih.govnih.gov Research into novel thiazoline-tetralin derivatives has revealed potential anticancer and anticholinesterase activities. nih.govnih.gov Specifically, compound 4h in one study, a derivative bearing a 4-fluorophenyl moiety, demonstrated 49.92% inhibition of acetylcholinesterase (AChE). nih.govnih.gov This opens the possibility that the tetralin scaffold, a core component of MPAT, could be a platform for developing multi-target-directed ligands.

Moreover, the potential for MPAT derivatives to interact with other receptors, ion channels, or enzymes involved in neurodegenerative processes warrants investigation. This expanded target identification will provide a more comprehensive understanding of the compound's mechanism of action and may reveal new therapeutic applications.

Rational Design and Synthesis of Highly Selective and Potent Analogues for Specific MAO Isoforms

The development of MAO inhibitors with high selectivity for either the MAO-A or MAO-B isoform is a critical objective to minimize side effects and optimize therapeutic efficacy for specific disorders. nih.govnih.gov For example, selective MAO-B inhibitors are preferred for Parkinson's disease to avoid the "cheese effect" associated with non-selective or MAO-A inhibitors. nih.gov

Rational drug design, guided by the crystal structures of MAO-A and MAO-B, is a powerful tool for creating isoform-selective inhibitors. mdpi.com By analyzing the active site differences between the two isoforms, researchers can design modifications to the MPAT structure to enhance interactions with key residues in the target enzyme. For instance, studies on α-tetralone derivatives, which are structurally related to MPAT, have shown that specific substitutions on the tetralone moiety and the benzyloxy ring can significantly influence potency and selectivity for MAO-A versus MAO-B. nih.gov

A study on N-propargylamine-2-aminotetralin (2-PAT), a related compound, found it to be a 20-fold more potent inhibitor of MAO-A than MAO-B. nih.gov This highlights how subtle structural changes can dramatically alter isoform selectivity. Future research will focus on synthesizing novel N-methyl-propargylamine derivatives and other tetralin-based compounds with optimized substitutions to achieve high potency and selectivity for either MAO-A or MAO-B. nih.gov

Table 1: MAO Inhibition Data for Selected Compounds

CompoundTargetIC50 (nM)Selectivity
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-B4.5287-fold for MAO-B
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-A243.25-fold for MAO-A
Compound A2 MAO-A17.16 ± 1.17MAO-A selective
Compound A5 MAO-B17.00 ± 1.10MAO-B selective
N-propargylamine-2-aminotetralin (2-PAT) MAO-A72120-fold for MAO-A
N-propargylamine-2-aminotetralin (2-PAT) MAO-B14600

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. Data sourced from multiple studies. nih.govnih.govnih.gov

Application of Advanced Computational Chemistry and Artificial Intelligence for Lead Optimization and Mechanistic Insights

Computational chemistry and artificial intelligence (AI) are revolutionizing the drug discovery process, particularly in lead optimization. nih.govnih.govijpsjournal.com These technologies can accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds before they are synthesized. ijpsjournal.com

For MPAT and its analogs, molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes within the MAO active sites. mdpi.com This information is invaluable for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of compounds with their biological activity.

Furthermore, generative AI models are emerging as powerful tools for de novo drug design and lead optimization. arxiv.org These models can explore vast chemical spaces to propose novel molecular structures with desired properties, such as high affinity for a specific MAO isoform and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. arxiv.org Machine learning algorithms can also be trained on existing experimental data to predict the biological activity and potential off-target effects of new candidate molecules, thereby streamlining the selection process for further development. sciencelink.net

Investigation of Stereochemical Purity Impact on Pharmacological Efficacy in Preclinical Models

Many biologically active molecules, including MPAT, are chiral and can exist as different stereoisomers (enantiomers or diastereomers). It is well-established that different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Therefore, investigating the impact of stereochemical purity on the efficacy of MPAT and its analogs is crucial.

For instance, studies on hydroxylated N-methyl,N-propargyl-2-aminotetralins have shown that the position of the hydroxyl group and the stereochemistry of the molecule can influence the balance between MAO inhibitory and dopamine agonistic activities. nih.gov The synthesis and pharmacological evaluation of individual enantiomers of MPAT and its derivatives will be a key research focus. This will allow for a precise determination of which stereoisomer is responsible for the desired therapeutic effects and which may contribute to off-target activities.

Preclinical studies in animal models of neurological disorders will be essential to compare the in vivo efficacy and side-effect profiles of racemic mixtures versus pure enantiomers. These investigations will provide critical data to support the development of stereochemically pure drug candidates with improved therapeutic indices.

Novel Synthetic Methodologies for Related Tetralin-Based MAO Inhibitors and Neuroactive Agents

The development of efficient and versatile synthetic routes to access a diverse range of tetralin-based compounds is fundamental to advancing research in this area. researchgate.net While classical methods like the Darzens synthesis for tetralin derivatives exist, there is a continuous need for novel methodologies that offer improved yields, stereoselectivity, and functional group tolerance. researchgate.net

Recent advances in catalysis, such as palladium-catalyzed cyclization reactions, have provided new avenues for the synthesis of functionalized tetralins. researchgate.net The exploration of green chemistry approaches, including the use of supercritical fluids, is also gaining traction to make the synthesis of these compounds more environmentally friendly. researchgate.net

Furthermore, the development of synthetic strategies to introduce the propargylamine (B41283) moiety, a key pharmacophore for irreversible MAO inhibition, onto the tetralin scaffold is of significant interest. nih.govresearchgate.net The synthesis of various N-propargylphenelzine derivatives has demonstrated the feasibility of creating diverse libraries of propargylamine-containing compounds for biological screening. nih.gov Future research in this area will likely focus on developing modular synthetic routes that allow for the rapid generation of a wide array of tetralin-based MAO inhibitors and other neuroactive agents for pharmacological evaluation. mdpi.comresearchgate.net

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Methyl-N-propargyl-2-aminotetralin with high purity?

  • Methodological Answer : Synthesis typically involves reductive amination of 2-aminotetralin with methyl and propargyl groups under controlled conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF or DCM) and catalysts like sodium cyanoborohydride for selective N-methylation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.
  • Characterization : Validate via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies methyl (-CH3_3) and propargyl (-C≡CH) protons, while 13^13C NMR confirms tetralin ring carbons and substituents.
  • Mass Spectrometry : HRMS provides exact molecular weight (e.g., [M+H]+^+ ion) to rule out impurities.
  • FT-IR : Confirms alkyne (C≡C stretch at ~2100 cm1^{-1}) and amine (N-H bend at ~1600 cm1^{-1}) functional groups.

Q. What are the primary pharmacological targets and mechanisms of action associated with this compound?

  • Methodological Answer :

  • Target Identification : Screen against monoamine transporters (e.g., serotonin, dopamine) via radioligand binding assays (e.g., 3^3H-paroxetine for SERT).
  • Mechanistic Studies : Use patch-clamp electrophysiology or fluorescence-based assays to assess reuptake inhibition or receptor modulation.
  • Dose-Response Analysis : Determine IC50_{50}/EC50_{50} values using nonlinear regression models (e.g., GraphPad Prism).

Advanced Questions

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS/MS.
  • Metabolite Identification : Compare in vitro metabolites (via hepatocyte incubations) with in vivo plasma/brain samples.
  • Iterative Hypothesis Testing : Refine experimental conditions (e.g., dosing regimens, animal models) based on preliminary data, as recommended in qualitative research frameworks .

Q. What strategies are employed to optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of precursor ketones.
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
  • Circular Dichroism (CD) : Validate enantiomeric excess (>90% ee) by comparing CD spectra with known standards.

Q. How should contradictory binding affinity data for this compound across different receptor subtypes be systematically analyzed?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using radioligand displacement, functional cAMP assays, and calcium flux measurements.
  • Statistical Robustness : Apply ANOVA or Bayesian meta-analysis to reconcile variability across labs.
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pocket interactions that explain subtype selectivity.

Data Contradiction Analysis

Q. What protocols ensure rigor when interpreting conflicting stability data for this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to varied pH (1–10), temperatures (4–37°C), and light conditions, monitoring degradation via UPLC.
  • Forced Degradation Studies : Use oxidative (H2_2O2_2), hydrolytic (acid/base), and photolytic (UV light) stressors to identify degradation pathways.
  • Triangulation : Combine analytical data (e.g., NMR, MS) with computational predictions (e.g., DFT calculations for bond dissociation energies).

Methodological Notes

  • Iterative Research Design : Align with qualitative research principles by cyclically refining hypotheses and experimental setups based on emerging data .
  • Ethical Reporting : Disclose all conflicting data in publications, providing raw datasets and analytical protocols for peer scrutiny.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.